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4-Methylimidazol-2-one -

4-Methylimidazol-2-one

Catalog Number: EVT-8433551
CAS Number:
Molecular Formula: C4H4N2O
Molecular Weight: 96.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

4-Methylimidazol-2-one can be synthesized from various precursors, including methylglyoxal and ammonia, or through the reaction of hydroxypropanone with formamide under specific conditions. The compound's synthesis often involves high temperatures and pressures, making it a subject of interest for industrial applications.

Classification

Chemically, 4-Methylimidazol-2-one falls under the category of imidazole derivatives. It is classified as an organic compound and more specifically as a nitrogen-containing heterocycle. Its structural formula is C4H6N2OC_4H_6N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 4-Methylimidazol-2-one can be achieved through several methods:

  1. Radziszewski Synthesis: This classic method involves the reaction of methylglyoxal with formaldehyde and ammonia. While this method has historical significance, it typically yields moderate amounts of the product .
  2. Hydroxypropanone and Formamide Reaction: A more efficient method involves the reaction of hydroxypropanone with formamide in the presence of ammonia at elevated temperatures (100–200 °C) and pressures (10–250 bar). This method has been shown to produce high yields (up to 81%) of 4-Methylimidazol-2-one .
  3. Alternative Routes: Other synthesis routes include catalytic cyclization processes involving various nitrogen sources or photolytic methods that utilize light to initiate reactions .

Technical Details

The reaction conditions, such as temperature, pressure, and molar ratios of reactants, significantly influence the yield and purity of 4-Methylimidazol-2-one. For example, using liquid ammonia under pressure during the reaction enhances the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 4-Methylimidazol-2-one features a five-membered ring with two nitrogen atoms located at positions 1 and 3 relative to the carbon atoms. The compound possesses a carbonyl group (C=O) at position 2, contributing to its reactivity.

Data

  • Molecular Formula: C4H6N2OC_4H_6N_2O
  • Molecular Weight: 82.11 g/mol
  • Boiling Point: 263 °C
  • Melting Point: 46–48 °C
  • Solubility: Very soluble in water and alcohols .
Chemical Reactions Analysis

Reactions

4-Methylimidazol-2-one participates in various chemical reactions typical for imidazole derivatives:

  1. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger heterocyclic compounds.
  2. Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in substitution reactions, allowing for further functionalization.
  3. Formation of Salts: The basic nature of the nitrogen atoms enables the formation of salts when reacted with acids .

Technical Details

The reactivity profile of 4-Methylimidazol-2-one allows it to serve as a versatile building block in organic synthesis, particularly in pharmaceutical chemistry.

Mechanism of Action

Process

The mechanism by which 4-Methylimidazol-2-one exerts its effects primarily involves its ability to participate in nucleophilic attacks due to the lone pairs on its nitrogen atoms. This property allows it to interact with various electrophiles, leading to diverse chemical transformations essential for synthesizing bioactive compounds.

Data

Studies have indicated that higher concentrations of reducing sugars and ammonia can enhance the formation rates of 4-Methylimidazol-2-one during thermal processes such as caramelization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow crystalline solid
  • Flash Point: 157 °C
  • Vapor Pressure: 0.007 mm Hg at 25 °C
  • Partition Coefficient (log Kow): 0.23 .

Chemical Properties

The compound exhibits basic properties due to its nitrogen content and can engage in protonation reactions under acidic conditions. Its solubility in polar solvents like water suggests it can participate readily in aqueous reactions.

Applications

Scientific Uses

  1. Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds that target specific biological pathways.
  2. Food Chemistry: Used as a flavor enhancer and coloring agent in food products due to its formation during caramelization processes.
  3. Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting other imidazole derivatives in complex matrices .
Synthesis and Formation Mechanisms in Food Processing

Maillard Reaction Pathways and Byproduct Generation

4-Methylimidazol-2-one primarily forms during the Maillard reaction, a complex network of thermally driven reactions between reducing sugars and amino compounds. This heterocyclic compound arises specifically through the interaction of α-dicarbonyl intermediates (such as glyoxal, methylglyoxal, or diacetyl) with nitrogen-containing precursors including amino acids (e.g., alanine, glycine), creatinine, or free ammonia [1] [3]. The Debus-Radziszewski reaction serves as a key mechanistic pathway, wherein ammonia (released via Strecker degradation of amino acids) condenses with reactive carbonyls generated from carbohydrate degradation [1] [6].

Formation is markedly influenced by reaction conditions:

  • pH: Alkaline conditions (pH > 7.0) accelerate ring closure and dehydration steps critical for 4-Methylimidazol-2-one formation.
  • Temperature: Elevated temperatures (>120°C) promote the necessary sugar fragmentation and carbonyl generation.
  • Reaction Time: Optimal yields occur within intermediate timeframes; prolonged heating favors polymerization and advanced glycation end products over specific heterocycle accumulation [1] [6].
  • Precursor Identity: Creatinine (abundant in muscle meats) and simpler amino acids like glycine are particularly efficient nitrogen donors for this compound compared to complex proteins [3] [6].

Table 1: Key Precursors and Conditions Influencing 4-Methylimidazol-2-one Formation via Maillard Pathways

Carbonyl PrecursorsNitrogen PrecursorsOptimal pH RangeCritical Temperature ThresholdCommon Food Matrix
Glyoxal, MethylglyoxalAmmonia, Glycine, Alanine7.5 - 9.0> 120°CRoasted Meats, Soy Sauce
DiacetylCreatinine7.0 - 8.5> 110°CGrilled Beef, Poultry
Deoxyosones (e.g., 1-Deoxyglucosone)Free Amino Acids6.5 - 8.0> 100°CBread Crust, Breakfast Cereals

Model system studies demonstrate significant yields (up to 54%) achievable under controlled conditions using specific precursor combinations like glyceraldehyde and creatinine dissolved in Natural Deep Eutectic Solvents (NADES), highlighting the compound's direct link to fundamental Maillard chemistry [6]. Its generation often parallels that of other imidazoles (e.g., 4-methylimidazole) but follows distinct kinetics due to its specific precursor requirements and stability profile [1] [7].

Role of Ammonia-Based Caramelization Processes in Industrial Food Production

Industrial caramel color manufacturing, particularly involving ammonia or ammonium sulfite compounds (Class III, E 150c; Class IV, E 150d), represents a significant source of 4-Methylimidazol-2-one in processed foods and beverages. These processes deliberately employ ammonia catalysts under high temperatures (typically 120-150°C) and pressure to achieve specific color hues and stability [1] [2]. The harsh conditions drive the reaction between hexose sugars (glucose, fructose syrups) and ammonia beyond simple caramelization into extensive heterocycle formation.

Within the complex mixture of compounds formed during Class III/IV caramel production, 4-Methylimidazol-2-one arises alongside structurally related compounds like 4-methylimidazole (4-MEI) and 2-acetyl-4-tetrahydroxybutylimidazole (THI) [1] [7]. While maximum residue limits (MRLs) exist for 4-MEI (200 mg/kg in E150c, 250 mg/kg in E150d) and THI (10 mg/kg in E150c) within the caramel color itself [1] [5], no specific regulatory limits are currently established for 4-Methylimidazol-2-one in caramel colors or finished foods.

Table 2: Caramel Color Classes and Relevance to 4-Methylimidazol-2-one Formation

Caramel Color ClassCatalyst UsedPrimary Food/Beverage ApplicationsKey Process Parameters Favoring 4-Methylimidazol-2-oneRegulatory Context
Class III (E 150c)Ammonia compoundsSoy sauce, beer, gravy, bakery productsHigh NH3 load, Temp >130°C, Alkaline pHMRLs for 4-MEI (200 mg/kg) & THI (10 mg/kg)
Class IV (E 150d)Ammonia sulfite compoundsCola soft drinks, dark beers, pet foodHigh Temp/Pressure, Sulfite presence may influence pathwaysMRL for 4-MEI (250 mg/kg)
Class I (E 150a)None (heat/acid)Whisky, brandy, dairy productsNegligible formationNo specific MRLs for imidazoles
Class II (E 150b)Sulfite compoundsVinegar, cognac, some rumsMinimal formation potentialNo specific MRLs for imidazoles

The addition of these caramel colors to foods like cola beverages, soy sauces, dark beers, gravies, and processed sauces directly introduces 4-Methylimidazol-2-one as a process contaminant [1] [2] [5]. Analytical studies have confirmed the presence of this compound in caramel colors, particularly Class III and IV, using techniques like isotope dilution UPLC-MS/MS [7]. Although efforts exist to reduce levels of compounds like 4-MEI during caramel color production through process modifications, similar mitigation strategies specifically targeting 4-Methylimidazol-2-one are less documented [2].

Thermal Degradation of Carbohydrates and Nitrogenous Precursors

Beyond intentional caramel color addition and classical Maillard reactions in protein-rich foods, 4-Methylimidazol-2-one is also generated in situ during the thermal processing of carbohydrate-rich matrices containing endogenous or added nitrogen sources. This occurs independently of the addition of commercial caramel colors [1] [3] [5].

Key food categories and processes implicated include:

  • Coffee Roasting: The high-temperature roasting (typically 210–230°C) of green coffee beans drives pyrolysis, caramelization, and Maillard reactions between the beans' inherent sugars (e.g., sucrose, reducing sugars) and nitrogenous compounds (e.g., trigonelline, free amino acids, proteins). This environment facilitates the formation of 4-Methylimidazol-2-one alongside other imidazoles like 4-MEI. Concentrations correlate with roast degree and time [1] [5]. Soluble coffees and coffee substitutes (often incorporating roasted cereals) also contain significant levels due to the thermal processing involved in their manufacture [5].
  • Cereal Processing: Toasting, extrusion, and baking of cereals (wheat, barley, rye) and cocoa generates reactive carbonyls from starch/sugar breakdown. Endogenous nitrogen (e.g., amino acids, small peptides, amides) or added nitrogen sources (e.g., ammonium bicarbonate as a leavening agent in some flatbreads or crackers) provide the necessary nitrogen for heterocycle formation. Studies have detected 4-Methylimidazol-2-one in toasted bread, breakfast cereals, and cocoa powders [1] [3].
  • Sauces and Condiments: Prolonged heating during the production of soy sauce, malt vinegar, balsamic vinegar, and gravies provides ideal conditions (moist heat, sugars, amino acids/peptides, extended time) for its generation. Levels can be significant even without declaring Class III caramel color addition, suggesting thermal formation during brewing/fermentation and cooking [1] [3].
  • Meat Cooking: While less studied than other imidazoles in this matrix, roasting and grilling of meats (especially >60 minutes at high temperatures) provides both the reactive dicarbonyls (from lipid oxidation, sugar degradation) and abundant nitrogen from creatinine, free amino acids, and peptides, creating conditions conducive to 4-Methylimidazol-2-one formation [3].

Table 3: Documented Occurrence of 4-Methylimidazol-2-one Precursors in Thermally Processed Foods

Food CategorySignificant Carbonyl PrecursorsSignificant Nitrogen PrecursorsCritical Thermal ProcessEvidence of Formation
Roasted CoffeeSucrose, Glucose, Fructose (degradation)Trigonelline, Free Amino Acids, ProteinsRoasting (210-230°C)Detected in roasted beans & soluble coffee [1] [5]
Toasted Cereals/CocoaStarch (→ dextrins, sugars), SucroseFree Amino Acids, Amides (e.g., asparagine), Added NH4+ saltsToasting, Extrusion, BakingDetected in breakfast cereals, toasted bread, cocoa powders [1] [3]
Fermented Sauces (Soy, Vinegar)Glucose, Fructose (from raw materials)Peptides, Amino Acids (from hydrolysis), Ammonia (from fermentation)Prolonged heating/brewingDetected in sauces not declaring caramel color [1] [3]
Well-Done Cooked MeatsLipid oxidation products (alkanals, alkenals), Glyoxal, MethylglyoxalCreatinine, Creatine, Free Amino Acids, PeptidesGrilling, Roasting (>60 min, >150°C)Mechanistically plausible, detection inferred via model systems [3]

The formation pathway involves the thermal degradation of reducing sugars (e.g., glucose, fructose) or sucrose (which readily hydrolyzes to glucose and fructose) into highly reactive α-dicarbonyl intermediates. Simultaneously, thermal degradation of proteins, peptides, or amino acids (e.g., via Strecker degradation) releases ammonia and smaller carbonyl fragments. These fragments then undergo condensation and cyclization reactions specific to 4-Methylimidazol-2-one synthesis [1] [3] [6]. The presence of this compound in foods not listing caramel color additives underscores its status as a process contaminant inherent to thermal food manufacturing and preparation techniques [1] [5].

Properties

Product Name

4-Methylimidazol-2-one

IUPAC Name

4-methylimidazol-2-one

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C4H4N2O/c1-3-2-5-4(7)6-3/h2H,1H3

InChI Key

JMVQFRFKXOIRBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N=C1

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